

# N-Benzyl-N-ethylaniline chemical properties and structure

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## Compound of Interest

Compound Name: N-Benzyl-N-ethylaniline

Cat. No.: B1678212

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## An In-depth Technical Guide to N-Benzyl-N-ethylaniline

This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of **N-Benzyl-N-ethylaniline**, tailored for researchers, scientists, and professionals in drug development.

### Chemical Properties and Structure

**N-Benzyl-N-ethylaniline** is a tertiary amine that appears as a colorless to light yellow or amber oily liquid.[1][2][3] It is recognized for its utility as an intermediate in the synthesis of dyes and other organic compounds.[1][4]

Structure:

- IUPAC Name: **N-benzyl-N-ethylaniline**[2]
- Synonyms: N-Ethyl-N-phenylbenzylamine, Ethylbenzylaniline[5][6][7]
- CAS Number: 92-59-1[5][6][8]
- Chemical Formula: C<sub>15</sub>H<sub>17</sub>N[3][6][8]
- SMILES: CCN(CC1=CC=CC=C1)C2=CC=CC=C2[2][8]

The molecular structure consists of an ethyl group and a benzyl group attached to the nitrogen atom of an aniline molecule.

#### Physicochemical Data:

A summary of the key quantitative properties of **N-Benzyl-N-ethylaniline** is presented below.

Property	Value	Source(s)
Molecular Weight	211.30 g/mol	[2][6]
Melting Point	34-36 °C	[8][9][10]
Boiling Point	163-164 °C @ 6 mmHg 285 °C	[1][8] [9]
Density	1.029 g/mL at 25 °C	[1][10][11]
Refractive Index	1.595 at 20 °C 1.5938 at 23 °C	[1][8] [2]
Flash Point	> 230 °F (> 110 °C)	[1][9][11]
Water Solubility	Insoluble (<0.1 g/100 mL at 22 °C)	[1][2][10][11]
Log P (Octanol/Water)	4.382	[5]
Vapor Pressure	0.013 Pa at 20 °C	[1]

## Experimental Protocols

Several methods for the synthesis of **N-Benzyl-N-ethylaniline** have been reported. Below are detailed protocols for two common laboratory-scale preparations.

### Protocol 1: Synthesis from N-Ethylaniline and Benzyl Alcohol

This method involves the condensation reaction between N-ethylaniline and benzyl alcohol, facilitated by a phosphite catalyst.

- Materials:
  - N-ethylaniline (182 parts)

- Benzyl alcohol (170 parts)
- Triphenyl phosphite (10 parts)
- Procedure:
  - Combine 182 parts of N-ethylaniline, 170 parts of benzyl alcohol, and 10 parts of triphenyl phosphite in a suitable reaction vessel with stirring.[\[12\]](#)[\[13\]](#)
  - Heat the mixture to an internal temperature of 184 °C, at which point the elimination of water begins.[\[12\]](#)[\[13\]](#)
  - Continue to heat the mixture, raising the internal temperature to 210 °C over a period of 8 hours.[\[12\]](#)[\[13\]](#)
  - During this time, collect the water that distills off (approximately 25 parts). The condensation is complete when water evolution ceases.[\[12\]](#)[\[13\]](#)
  - After the reaction is complete, distill off the excess N-ethylaniline and any unreacted benzyl alcohol under reduced pressure.[\[12\]](#)[\[13\]](#)
  - The final product, **N-Benzyl-N-ethylaniline**, is then purified by vacuum distillation, collecting the fraction boiling at 140-144 °C / 5 mmHg.[\[12\]](#) This procedure yields approximately 276 parts of the product (87% of theoretical yield).[\[12\]](#)[\[13\]](#)

## Protocol 2: Synthesis from N-Ethylaniline and Benzyl Chloride

This protocol describes the alkylation of N-ethylaniline with benzyl chloride, often carried out in the presence of a base.

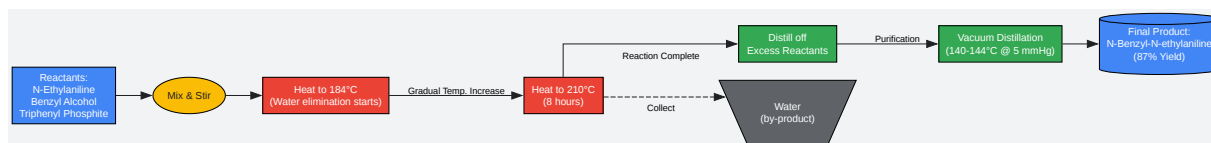
- Materials:
  - N-ethylaniline
  - Benzyl chloride
  - Aqueous caustic soda (Sodium Hydroxide solution) or Sodium Carbonate[\[9\]](#)[\[14\]](#)

- Procedure using Sodium Carbonate:
  - To a reaction vessel, add 750 parts by weight of sodium carbonate to a suitable amount of water.[\[14\]](#)
  - Add 1400 parts by weight of N-ethylaniline and a phase-transfer catalyst (e.g., 38 parts of N,N-dimethyl-C<sub>12</sub>-C<sub>14</sub>-alkylamine).[\[14\]](#)
  - Heat the stirred mixture to 80 °C.[\[14\]](#)
  - Slowly add 1496 parts by weight of benzyl chloride, maintaining the reaction temperature between 94-96 °C by cooling as necessary due to the exothermic nature of the reaction.[\[14\]](#)
  - After the addition is complete, continue stirring at this temperature for 12 hours.[\[14\]](#)
  - Cool the reaction mixture and add water to dissolve the inorganic salts. Allow the phases to separate.[\[14\]](#)
  - The upper organic phase, consisting of crude **N-Benzyl-N-ethylaniline**, can be separated for further purification if required.[\[14\]](#)

An alternative approach involves reacting N-ethylaniline with benzyl chloride for 10 hours, followed by heating at 100 °C for 12 hours. The mixture is then washed with sodium hydroxide solution and purified by vacuum distillation.[\[9\]](#)

## Mandatory Visualization

The following diagram illustrates the synthesis workflow for **N-Benzyl-N-ethylaniline** from N-ethylaniline and benzyl alcohol, as detailed in Protocol 1.



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Caption: Synthesis workflow of **N-Benzyl-N-ethylaniline**.

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